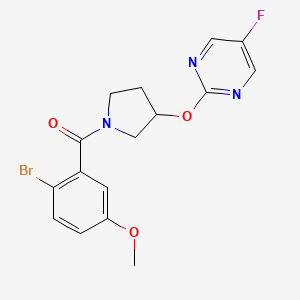

(2-Bromo-5-methoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

This compound features a methanone core bridging a 2-bromo-5-methoxyphenyl group and a pyrrolidinyl moiety substituted with a 5-fluoropyrimidin-2-yloxy chain. Its structural complexity arises from the integration of halogenated aromatic rings (bromo and fluorine), a methoxy group, and a pyrrolidine scaffold. Such features are common in bioactive molecules targeting enzyme inhibition or receptor modulation, particularly in oncology and antimicrobial research .

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFN3O3/c1-23-11-2-3-14(17)13(6-11)15(22)21-5-4-12(9-21)24-16-19-7-10(18)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIWQYGXJMTOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromo-substituted aromatic ring, a methoxy group, and a pyrrolidinyl moiety connected to a fluoropyrimidine. These characteristics suggest a potential for diverse biological activities, making it a subject of ongoing research.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHBrFNO

- Molecular Weight: 353.21 g/mol

Structural Features

| Feature | Description |

|---|---|

| Aromatic Ring | Bromo-substituted phenyl group |

| Methoxy Group | -OCH substituent enhancing lipophilicity |

| Pyrrolidine Moiety | A five-membered ring contributing to the compound's pharmacodynamics |

| Fluoropyrimidine | A pyrimidine ring with fluorine substitution, potentially enhancing biological activity |

Predicted Activities

Computational methods have been employed to predict the biological activity of this compound. Tools like PASS (Prediction of Activity Spectra for Substances) suggest that it may exhibit various therapeutic applications, including:

- Anticancer Activity: The structural similarity to known anticancer agents like 5-Fluorouracil suggests potential efficacy against cancer cells.

- Antimicrobial Properties: The presence of the methoxy group and bromo substituent may enhance antimicrobial activity.

- Inhibition of Protein-Protein Interactions (PPIs): The compound may interact with key proteins involved in disease pathways, such as PD-1/PD-L1 interactions, which are critical in cancer immunotherapy.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking Studies: To assess binding affinities to target proteins.

- Cell Viability Assays: To evaluate cytotoxicity against various cancer cell lines.

Anticancer Activity

In a study evaluating similar compounds, derivatives of pyrimidines were shown to inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated significant anticancer activity against A431 vulvar epidermal carcinoma cells . The compound may exhibit comparable effects due to its structural similarities.

Interaction with PD-1/PD-L1

Research on small molecules targeting the PD-1 pathway has highlighted the importance of structural features in determining biological activity. Compounds that mimic the structure of this compound could potentially act as effective antagonists in assays designed to measure immune response modulation .

Comparison with Similar Compounds

Structural Analogues with Brominated Aromatic Moieties

- 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one (): Key Differences: Replaces the pyrrolidine-fluoropyrimidine chain with a tri-oxo pyrimidine ring and a 2,5-dimethoxyphenyl group. Synthetic Route: Synthesized via Claisen–Schmidt condensation and Michael addition, differing from the target compound’s likely palladium-catalyzed coupling or nucleophilic substitution strategies .

- (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (): Key Differences: Substitutes the pyrrolidine-fluoropyrimidine group with a benzofuran ring. Applications: Benzofuran-based methanones are explored as intermediates in photodynamic therapy and antifungal agents.

Fluoropyrimidine-Containing Analogues

- 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Key Differences: Incorporates a chromenone scaffold and pyrazolo-pyrimidine group instead of pyrrolidine. Bioactivity: Exhibits kinase inhibitory properties (mass: 516.1 [M+1]), suggesting fluoropyrimidine motifs enhance target binding in enzyme inhibition .

Pyrrolidine-Linked Compounds

- 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one (): Key Differences: Uses a pyrrolo-pyrimidine core and indoline group instead of a pyrrolidinyl-fluoropyrimidine linker.

Data Table: Comparative Overview of Key Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s fluoropyrimidine-pyrrolidine linkage may require precise control of reaction conditions (e.g., temperature, catalyst loading) to avoid side reactions, as seen in analogous fluoropyrimidine syntheses .

- Bioactivity Predictions: Fluoropyrimidine derivatives often exhibit enhanced metabolic stability and target affinity compared to non-fluorinated analogues . The bromine atom in the target compound may improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies.

- Spectroscopic Characterization : NMR and mass spectrometry (as in and ) would be critical for verifying the target compound’s structure, particularly the regiochemistry of the pyrrolidinyl-fluoropyrimidine bond .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves coupling a 2-bromo-5-methoxyphenyl fragment with a fluoropyrimidine-pyrrolidine core. Key intermediates include:

- 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine : Requires regioselective substitution at the pyrimidine C2 position.

- 2-Bromo-5-methoxybenzoyl chloride : Generated via bromination/methoxylation of precursor aromatic systems (e.g., bromo-methoxypyridine derivatives) .

A multi-step approach using nucleophilic aromatic substitution (for pyrimidine-pyrrolidine linkage) and Friedel-Crafts acylation (for methanone formation) is recommended. Optimize solvent systems (e.g., DMF or THF) to enhance coupling efficiency .

Basic: How should structural elucidation address regioisomerism in the pyrrolidine-oxypyrimidine moiety?

Methodological Answer:

Use X-ray crystallography to resolve ambiguity in the pyrimidine-pyrrolidine linkage. For example, single-crystal studies (as in related oxazolidinone structures) can confirm bond angles and spatial arrangements . Complement with 2D NMR (e.g., NOESY for spatial proximity) and HRMS to distinguish between O- vs. N-linked regioisomers. Compare experimental IR spectra with computational predictions (e.g., DFT) for vibrational mode validation .

Advanced: How can reaction yields be optimized during the coupling of aromatic and heterocyclic fragments?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of brominated aryl groups .

- Temperature Control : Maintain 60–80°C during nucleophilic substitution to balance reactivity and side-product formation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates. Monitor reaction progress via HPLC-MS to identify quenching points .

Advanced: What strategies reconcile contradictory biological activity data across assay systems?

Methodological Answer:

- Assay-Specific Validation : Compare results from enzymatic (e.g., kinase inhibition) vs. cell-based assays. Account for membrane permeability differences using logP calculations (e.g., >3.5 for optimal absorption) .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) to identify hydrolytically labile groups (e.g., methanone or pyrrolidine-oxygen bonds) .

- Positive Controls : Include structurally analogous compounds with known activity profiles to calibrate assay sensitivity .

Advanced: How should researchers address thermal instability during prolonged experiments?

Methodological Answer:

- Cooling Protocols : Use jacketed reactors or ice baths for exothermic steps (e.g., acylation). For storage, maintain samples at –20°C under inert gas (N₂/Ar) .

- Degradation Pathway Analysis : Perform LC-MS/MS to identify thermal byproducts (e.g., demethylation of methoxy groups or fluoropyrimidine hydrolysis) .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

- HPLC with PDA Detection : Use C18 columns (3.5 µm, 150 mm) and gradient elution (ACN/water + 0.1% TFA) to resolve polar impurities .

- Elemental Analysis : Verify halogen (Br, F) content within ±0.3% of theoretical values .

- TGA-DSC : Monitor decomposition profiles (>200°C) to detect hydrate/solvate formation .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Docking Simulations : Map the methanone group’s interaction with kinase ATP-binding pockets (e.g., using AutoDock Vina). Prioritize residues within 4Å of the fluoropyrimidine .

- MD Simulations : Run 100-ns trajectories to assess pyrrolidine ring flexibility and its impact on binding kinetics .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ for bromo-methoxy substituents) with IC₅₀ values from enzymatic assays .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.